molecular formula C14H21NO B13155011 (1S)-1-(4-azepan-1-ylphenyl)ethanol

(1S)-1-(4-azepan-1-ylphenyl)ethanol

Cat. No.: B13155011
M. Wt: 219.32 g/mol
InChI Key: ZHXXYKCOAAVASV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol is a chiral compound with a phenyl ring substituted with an azepane group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an azepane derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the substitution reaction. For example, the reaction between 4-bromoacetophenone and azepane in the presence of potassium carbonate and dimethylformamide (DMF) can yield the desired product.

Industrial Production Methods

Industrial production of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.

    Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of (1S)-1-[4-(Azepan-1-yl)phenyl]ethanone.

    Reduction: Formation of (1S)-1-[4-(Azepan-1-yl)cyclohexyl]ethan-1-ol.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with biological receptors, potentially modulating their activity. The phenyl ring and hydroxyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol: Similar structure but with a piperidine ring instead of an azepane ring.

    (1S)-1-[4-(Morpholin-1-yl)phenyl]ethan-1-ol: Contains a morpholine ring instead of an azepane ring.

    (1S)-1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-ol: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S)-1-[4-(azepan-1-yl)phenyl]ethanol

InChI

InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m0/s1

InChI Key

ZHXXYKCOAAVASV-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.